molecular formula C11H9Cl2N3O3 B12995543 Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12995543
M. Wt: 302.11 g/mol
InChI Key: PFUGDFCFHORSHG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole carboxylate class, characterized by a triazole ring fused with a ketone group and substituted with a 3,5-dichlorophenyl moiety at the N1 position. The ethyl ester group at the C3 position enhances lipophilicity, influencing its pharmacokinetic and physicochemical properties.

Properties

Molecular Formula

C11H9Cl2N3O3

Molecular Weight

302.11 g/mol

IUPAC Name

ethyl 1-(3,5-dichlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H9Cl2N3O3/c1-2-19-10(17)9-14-11(18)16(15-9)8-4-6(12)3-7(13)5-8/h3-5H,2H2,1H3,(H,14,15,18)

InChI Key

PFUGDFCFHORSHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 3-amino-1-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve steps such as condensation, cyclization, and esterification to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the 3,5-dichlorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent at N1 Position Key Functional Groups Application Molecular Formula
Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate 3,5-dichlorophenyl Ethyl ester, ketone Likely pharmaceutical intermediate or pesticide C₁₁H₉Cl₂N₃O₃
Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate 4-nitrophenyl Ethyl ester, ketone Pharmaceutical intermediate (e.g., kinase inhibitors) C₁₁H₁₀N₄O₅
Fenchlorazole-ethyl 2,4-dichlorophenyl Ethyl ester, trichloromethyl Herbicide safener (agrochemical) C₁₂H₁₀Cl₅N₃O₂
L-742694 3,5-bis(trifluoromethyl)benzyl Oxazolidine, morpholine Neurokinin-1 receptor antagonist C₂₄H₂₀F₆N₄O₂

Key Findings :

  • Substituent Position and Bioactivity : The 3,5-dichlorophenyl group in the target compound contrasts with the 2,4-dichlorophenyl group in fenchlorazole-ethyl. This positional difference likely alters target specificity; fenchlorazole-ethyl acts as a herbicide safener, while the 3,5-dichloro substitution may favor interactions with mammalian enzymes or receptors .
  • Lipophilicity and Binding : The trifluoromethyl groups in L-742694 increase hydrophobicity, aiding blood-brain barrier penetration, whereas the ethyl ester in the target compound balances solubility and membrane permeability .

Functional Analogs: Agricultural and Pharmaceutical Uses

Table 2: Functional Comparison with Triazole Derivatives
Compound Name Primary Application Mechanism of Action Reference
Chlozolinate Fungicide (agrochemical) Inhibition of ergosterol biosynthesis
SR140333 Neurokinin receptor antagonist Competitive binding to NK1 receptors
Target Compound Undefined (speculated) Potential enzyme inhibition or receptor modulation

Key Findings :

  • Agrochemicals : Chlorinated triazole derivatives like chlozolinate and fenchlorazole-ethyl target fungal or plant-specific pathways, whereas the 3,5-dichloro substitution in the target compound may reduce phytotoxicity, favoring mammalian applications .
  • Pharmaceuticals : SR140333 and L-742694 demonstrate that triazole cores with aromatic substituents are effective in receptor antagonism, suggesting the target compound could be optimized for similar therapeutic roles .

Biological Activity

Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H9Cl2N3O3
  • Molecular Weight : 302.11 g/mol
  • CAS Number : 1000576-61-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. Specific methods include the use of acetonitrile as a solvent and heating under controlled conditions to yield the desired product with high purity .

Anticancer Activity

This compound has demonstrated notable anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)22.0
HCT116 (Colon Cancer)15.0
T47D (Breast Cancer)27.3

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through various pathways, including those related to Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against both gram-positive and gram-negative bacteria:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate activity

This broad-spectrum antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins.
  • Antimicrobial Action : The presence of the triazole ring contributes to its ability to disrupt microbial cell membranes and inhibit growth.

Case Study 1: Anticancer Efficacy

A study evaluated the compound's efficacy against MCF7 and HCT116 cell lines. Results indicated significant cytotoxicity at concentrations below 30 µM, with a noted increase in apoptotic markers in treated cells compared to controls .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that this compound could serve as a potential lead compound for developing new antibiotics .

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